Cas no 1396891-92-1 ((2E)-3-(4-fluorophenyl)-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}prop-2-enamide)

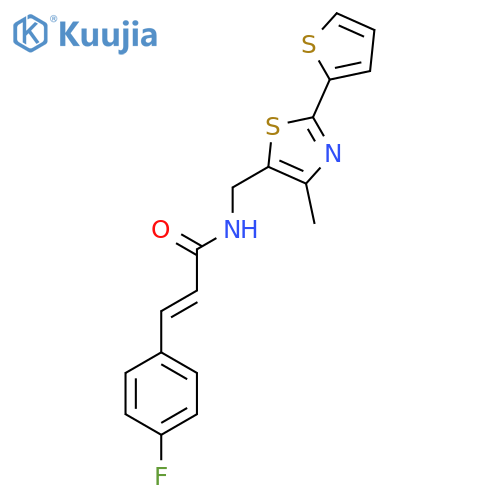

1396891-92-1 structure

商品名:(2E)-3-(4-fluorophenyl)-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}prop-2-enamide

(2E)-3-(4-fluorophenyl)-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- (2E)-3-(4-fluorophenyl)-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}prop-2-enamide

- AKOS024546196

- (2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide

- VU0542217-1

- F6261-0634

- 1396891-92-1

- (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide

- (E)-3-(4-fluorophenyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide

-

- インチ: 1S/C18H15FN2OS2/c1-12-16(24-18(21-12)15-3-2-10-23-15)11-20-17(22)9-6-13-4-7-14(19)8-5-13/h2-10H,11H2,1H3,(H,20,22)/b9-6+

- InChIKey: OUAXOAWNSONQMM-RMKNXTFCSA-N

- ほほえんだ: S1C(C2=CC=CS2)=NC(C)=C1CNC(/C=C/C1C=CC(=CC=1)F)=O

計算された属性

- せいみつぶんしりょう: 358.06098362g/mol

- どういたいしつりょう: 358.06098362g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 454

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 98.5Ų

(2E)-3-(4-fluorophenyl)-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6261-0634-1mg |

(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide |

1396891-92-1 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6261-0634-10μmol |

(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide |

1396891-92-1 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6261-0634-20μmol |

(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide |

1396891-92-1 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6261-0634-75mg |

(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide |

1396891-92-1 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6261-0634-10mg |

(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide |

1396891-92-1 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6261-0634-2mg |

(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide |

1396891-92-1 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6261-0634-15mg |

(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide |

1396891-92-1 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6261-0634-2μmol |

(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide |

1396891-92-1 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6261-0634-5μmol |

(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide |

1396891-92-1 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6261-0634-25mg |

(2E)-3-(4-fluorophenyl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide |

1396891-92-1 | 25mg |

$109.0 | 2023-09-09 |

(2E)-3-(4-fluorophenyl)-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}prop-2-enamide 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

3. Water

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

1396891-92-1 ((2E)-3-(4-fluorophenyl)-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}prop-2-enamide) 関連製品

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量